Nicaraven

概要

説明

ニカラベンは、化学的に合成されたヒドロキシルラジカル特異的スカベンジャーです。放射線誘発傷害を軽減する可能性と抗炎症作用が研究されています。 ニカラベンは、生理学的条件下でヒドロキシルラジカルを捕捉する能力があり、血脳関門を通過する高い透過性を持っています .

準備方法

ニカラベンは、ニコチンアミド誘導体を用いた一連の化学反応によって合成されます。合成経路は、通常、ニコチンアミドと適切なアルキル化剤を反応させて目的の化合物を生成します。 反応条件には、ジメチルスルホキシド(DMSO)などの溶媒の使用と、目的の収率を確保するための特定の温度制御が含まれることがよくあります .

化学反応の分析

ニカラベンは、次のようなさまざまな化学反応を起こします。

酸化: ニカラベンは、酸化剤の存在下で酸化され、酸化誘導体の生成につながる可能性があります。

還元: また、還元剤の存在下、特に還元反応を起こす可能性があります。

置換: ニカラベンは、特定の条件下で官能基が他の基に置き換わる置換反応に関与する可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります .

科学的研究の応用

Research Findings

-

Effectiveness in Tumor Models :

- A study investigated the effect of Nicaraven on tumor growth inhibition induced by radiation in a mouse model using Lewis lung cancer cells. The administration of this compound at varying doses (20, 50, 100 mg/kg) showed that while it did not significantly reduce tumor growth inhibition, it did lead to lower tumor weights when administered post-irradiation at lower doses (20 and 50 mg/kg) .

- Cytokine Levels :

-

Optimizing Administration :

- Further research optimized the timing and dosage of this compound administration. It was found that administering this compound soon after radiotherapy could attenuate side effects more effectively than pre-irradiation doses . Specifically, lower doses were noted to significantly decrease levels of inflammatory markers such as TGF-β and IL-1β in lung tissues post-radiation .

Mitigating Radiotherapy Side Effects

This compound has been explored as a means to mitigate the adverse effects of radiotherapy on healthy tissues. Its ability to selectively protect normal tissues while not significantly affecting tumor growth presents a dual benefit for cancer treatment strategies.

- Radiation-Induced Lung Injury :

- Counteracting Accidental Radiation Exposure :

Case Studies

作用機序

ニカラベンは、主にヒドロキシルラジカルを捕捉する能力によって効果を発揮します。炎症反応に関与するNF-κBシグナル伝達経路の活性化を阻害します。 NF-κB p65、IκBα、およびIKKα/βのリン酸化を抑制することにより、ニカラベンは活性酸素種の生成と炎症性サイトカインの発現を減少させます . さらに、DNA修復と細胞生存に関与するポリ(ADP-リボース)ポリメラーゼ(PARP)の活性を阻害することが示されています .

類似化合物との比較

ニカラベンは、血脳関門を通過する高い透過性とNF-κBシグナル伝達経路の特異的な阻害により、他のヒドロキシルラジカルスカベンジャーとは異なります。類似の化合物には、次のものがあります。

ニコチンアミド: ニカラベンの合成における前駆体であり、細胞代謝における役割で知られています。

ポリ(ADP-リボース)ポリメラーゼ阻害剤: ニカラベンの作用機序と同様に、PARP活性を阻害し、癌細胞の放射線抵抗性を軽減する化合物.

その他のラジカルスカベンジャー: エダラボンなどの化合物もフリーラジカルを捕捉しますが、薬物動態特性と作用機序が異なる場合があります.

ニカラベンは、ラジカルスカベンジング、抗炎症作用、血脳関門を通過する高い透過性のユニークな組み合わせを備えており、さまざまな治療用途に有望な化合物です。

生物活性

Nicaraven is a synthetic compound recognized for its potent free radical scavenging properties and its potential therapeutic applications in various medical conditions, particularly those involving oxidative stress and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for clinical use based on recent research findings.

This compound has been shown to exert its biological effects through multiple mechanisms:

- Free Radical Scavenging : this compound effectively scavenges hydroxyl radicals, which are highly reactive species that can cause significant cellular damage. This property is crucial in protecting tissues from oxidative stress induced by various pathological conditions, including ischemia-reperfusion injury and radiation exposure .

- Inhibition of Poly (ADP-ribose) Polymerase (PARP) : this compound has been identified as a direct inhibitor of PARP, an enzyme involved in DNA repair mechanisms. This inhibition can enhance cell survival following genotoxic stress, such as ionizing radiation . Research indicates that this compound reduces DNA fragmentation and improves the colony-forming capacity of hematopoietic stem cells after radiation exposure .

- Modulation of Inflammatory Responses : this compound has demonstrated anti-inflammatory effects by downregulating key inflammatory pathways, including NF-κB and TGF-β signaling. This modulation helps mitigate tissue damage in conditions such as radiation-induced lung injury (RILI) and systemic inflammatory responses following surgical procedures .

Effects on Cellular Processes

Recent studies have highlighted the diverse effects of this compound on various cell types:

- Cancer Cells : this compound has been shown to induce apoptosis in U937 lymphoma cells and parthanatos (a form of programmed cell death) in HCT-8 colorectal cancer cells. The mechanism appears to depend on the expression levels of Bcl-2 and poly (ADP-ribose) glycohydrolase (PARG) in these cells .

- Stem Cells : In models of RILI, this compound administration significantly reduced DNA damage in lung tissue stem cells and inhibited the recruitment of inflammatory cells into the lungs, demonstrating its protective effects on regenerative cell populations .

Table 1: Summary of Key Studies on this compound

Clinical Implications

The multifaceted biological activities of this compound suggest its potential utility in clinical settings:

- Radiation Protection : Given its ability to reduce radiation-induced damage and inflammation, this compound may serve as a protective agent for patients undergoing radiotherapy or those exposed to radiation accidents.

- Cancer Therapy : By inducing specific forms of cell death in cancer cells while protecting normal tissues, this compound could be integrated into cancer treatment regimens to enhance therapeutic efficacy while minimizing side effects.

- Postoperative Care : The compound's ability to attenuate systemic inflammatory responses post-surgery indicates that it may improve recovery outcomes for patients undergoing major surgical procedures.

特性

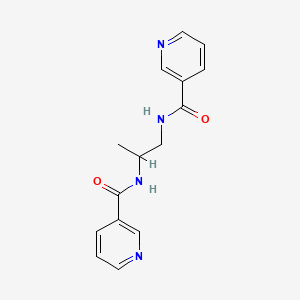

IUPAC Name |

N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXBOOWDLPUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046189 | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nicaraven is presently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage. This drug is promising because some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood brain barrier. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

79455-30-4, 409303-59-9 | |

| Record name | Nicaraven | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicaraven [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICARAVEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICARAVEN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。